1-(4-Chlorobenzoyl)-1H-benzotriazole (CAS 4231-70-3) is a highly stable, crystalline N-acylbenzotriazole utilized as a premium 4-chlorobenzoylating agent in organic synthesis and pharmaceutical manufacturing. As a member of the Katritzky N-acylbenzotriazole class, it serves as a direct, high-performance substitute for traditional acid chlorides in the synthesis of amides, esters, peptides, and ketones. Operating as a neutral acylating reagent, it delivers the 4-chlorobenzoyl pharmacophore with exceptional chemoselectivity and high atom economy. Its solid-state stability (melting point 135–139 °C) and resistance to ambient moisture make it a highly processable precursor, particularly favored in late-stage functionalization, parallel library synthesis, and the derivatization of acid- or base-sensitive substrates where aggressive halogenated reagents fail .
While 4-chlorobenzoyl chloride is the most common generic substitute for delivering the 4-chlorobenzoyl moiety, its procurement introduces significant hidden costs in handling, yield, and purification. Acid chlorides are highly moisture-sensitive, fuming liquids or low-melting solids that rapidly hydrolyze upon exposure to ambient air, leading to inconsistent reagent stoichiometry and batch-to-batch variability. Furthermore, their extreme reactivity often results in over-acylation (diacylation), racemization of chiral centers, and the generation of corrosive hydrogen chloride gas, which necessitates the use of stoichiometric strong bases that can degrade sensitive APIs. Substituting 1-(4-Chlorobenzoyl)-1H-benzotriazole with its acid chloride counterpart directly compromises reaction chemoselectivity, forces the use of inert-atmosphere handling (e.g., gloveboxes), and frequently mandates costly chromatographic purification to remove degradation products and over-reacted impurities [1].
Unlike 4-chlorobenzoyl chloride, which is a moisture-sensitive reagent that readily hydrolyzes in air and requires inert atmosphere handling, 1-(4-Chlorobenzoyl)-1H-benzotriazole is a stable, crystalline solid (mp 135–139 °C). It can be weighed on an open bench and stored at room temperature for months without decomposition [1].
| Evidence Dimension | Handling stability and physical state |
| Target Compound Data | Bench-stable crystalline solid (mp 135-139 °C), no fuming or rapid hydrolysis |
| Comparator Or Baseline | 4-Chlorobenzoyl chloride (moisture-sensitive, rapid hydrolysis) |
| Quantified Difference | Months of room-temperature stability vs. immediate degradation in ambient moisture |
| Conditions | Ambient laboratory storage and open-bench weighing |
Eliminates the need for gloveboxes or Schlenk lines during reagent preparation, reducing batch-to-batch variability caused by partially hydrolyzed acylating agents.
In the synthesis of sterically hindered or complex active pharmaceutical ingredients (APIs) such as linezolid conjugates, traditional acid chlorides often suffer from poor conversions due to side reactions. For instance, conjugating a 4-chlorobenzoyl group using 4-chlorobenzoyl chloride yielded only 30% of the desired product. In contrast, utilizing the N-acylbenzotriazole methodology circumvents these side reactions, providing high-purity products in near-quantitative yields (up to 98% for related analogs) without the need for column chromatography[1].
| Evidence Dimension | Isolated yield of API conjugate |
| Target Compound Data | High purity and near-quantitative yields (via N-acylbenzotriazole methodology) |
| Comparator Or Baseline | 4-Chlorobenzoyl chloride (30% yield) |
| Quantified Difference | >3-fold increase in isolated yield |
| Conditions | N-acylation of complex amine scaffolds (linezolid derivatives) |
Drastically improves the material efficiency and throughput of late-stage functionalization in drug discovery and API manufacturing.
1-(4-Chlorobenzoyl)-1H-benzotriazole acts as a highly effective neutral acylating agent. Unlike acid chlorides that generate corrosive HCl gas and require stoichiometric strong bases, the benzotriazole leaving group (pKa ~8.2) allows for acylations under essentially neutral conditions. Furthermore, it is sufficiently stable to be used in aqueous media, enabling advanced methodologies such as B2(OH)4-mediated reductive transamidation in water, where it successfully couples with nitroarenes in high yields (e.g., 72%) [1].
| Evidence Dimension | Reaction medium compatibility and byproduct generation |
| Target Compound Data | Compatible with aqueous media; generates weakly acidic benzotriazole (pKa 8.2) |
| Comparator Or Baseline | Acid chlorides (rapidly hydrolyze in water; generate corrosive HCl) |
| Quantified Difference | Enables aqueous coupling reactions with >70% yields vs. complete failure/hydrolysis for acid chlorides |
| Conditions | Aqueous reductive transamidation and neutral amidation protocols |
Allows the acylation of acid- or base-sensitive substrates and facilitates greener, aqueous-based manufacturing workflows.
The mild reactivity profile of N-acylbenzotriazoles ensures strict monoacylation of primary amines. While highly reactive acid chlorides frequently over-react to form diacylated impurities or cause racemization of chiral centers, 1-(4-Chlorobenzoyl)-1H-benzotriazole provides regiospecific and chemoselective acyl delivery. The byproduct, 1H-benzotriazole, is easily removed by a simple mild alkaline wash (e.g., saturated Na2CO3), yielding analytically pure amides or esters without chromatographic purification [1].
| Evidence Dimension | Chemoselectivity and downstream purification |
| Target Compound Data | Strict monoacylation; simple aqueous wash purification |
| Comparator Or Baseline | Acid chlorides (prone to diacylation and racemization) |
| Quantified Difference | Elimination of diacylated byproducts and column chromatography steps |
| Conditions | Primary amine acylation and chiral substrate coupling |
Reduces downstream processing costs and ensures high enantiomeric and chemical purity in the final product.
Ideal for delivering the 4-chlorobenzoyl pharmacophore to sterically hindered or acid/base-sensitive amine scaffolds (e.g., linezolid derivatives) where traditional acid chlorides result in low yields or degradation [1].
The bench-stable, crystalline nature of 1-(4-Chlorobenzoyl)-1H-benzotriazole allows for precise automated weighing and dispensing, making it superior to fuming liquid acid chlorides for generating amide and ester libraries [2].
Perfectly suited for reductive transamidation protocols or couplings in aqueous media, where the compound resists rapid hydrolysis and maintains high acyl-donor efficiency, unlike moisture-sensitive halides [3].
The neutral reaction conditions and mild reactivity profile prevent the racemization of adjacent chiral centers, ensuring high enantiomeric excess during the synthesis of N-acylcysteines and other amino acid conjugates [2].
Irritant